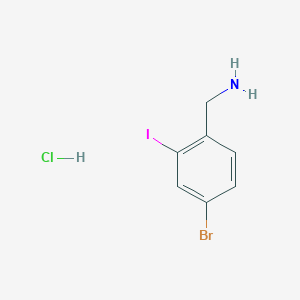

(4-Bromo-2-iodophenyl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Bromo-2-iodophenyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2287344-73-2 . It is commonly referred to as BIBO. It has a molecular weight of 348.41 . The compound is widely used in scientific research.

Molecular Structure Analysis

The IUPAC name for this compound is “(4-bromo-2-iodophenyl)methanamine hydrochloride” and its InChI code is "1S/C7H7BrIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder and it should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Analytical Applications

Bromine chloride, which can be a derivative product in reactions involving (4-Bromo-2-iodophenyl)methanamine; hydrochloride, is utilized in hydrochloric acid medium as a standard reagent for the rapid and precise determination of organic compounds. This method has applications in the titrimetric determination of compounds like hydrazine, carbonyl compounds, and thiobarbituric acid through direct or indirect titrimetric methods (K. Verma, A. Srivastava, J. Ahmed, S. Bose, 1978).

Synthesis of Derivatives and Antioxidant Properties

Derivatives of (4-Bromo-2-iodophenyl)methanamine; hydrochloride, such as those synthesized from reactions like bromination and demethylation, exhibit significant in vitro antioxidant activities. These derivatives demonstrate effective radical scavenging activities and are promising molecules due to their potential antioxidant properties (Yasin Çetinkaya, Hülya Göçer, A. Menzek, I. Gülçin, 2012).

Environmental Impact and Degradation Studies

In environmental contexts, compounds similar to (4-Bromo-2-iodophenyl)methanamine; hydrochloride, such as oxybenzone, have been studied for their reactivity with chlorine in seawater swimming pools. The formation of brominated disinfection byproducts, which are more toxic than their chlorinated counterparts, highlights the importance of understanding the transformation products of such compounds in aquatic environments (Tarek Manasfi, V. Storck, S. Ravier, C. Demelas, B. Coulomb, J. Boudenne, 2015).

Nonlinear Optical Properties

The structural, spectral, and optical studies of derivatives, such as (4-methylphenyl)methanaminium bromide hemihydrate, highlight their potential applications in laser technology. These studies focus on their monoclinic crystal system, intramolecular interactions, and significant third-order nonlinear susceptibility, making them suitable for optical limiting applications (R. Aarthi, C. Ramachandra Raja, 2019).

Safety and Hazards

properties

IUPAC Name |

(4-bromo-2-iodophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJGSJRQIUMPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2598909.png)

![2-{[2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2598915.png)

![8,9,10,11,12,13,14,15-Octahydro-2,6-bis[3,5-bis(trifluoromethyl)phenyl]-4-[(trifluoromethylsulfonyl)amino]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one](/img/no-structure.png)

![1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2598925.png)

![2-(3-Chlorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2598927.png)

![3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2598928.png)